Bienvenue dans la boutique en ligne BenchChem!

BD-1008 dihydrobromide

Sigma-1 Receptor Binding Affinity Selectivity

BD-1008 dihydrobromide is a potent and selective functional antagonist of the sigma-1 (σ1) receptor (Ki=0.9 nM). It demonstrates >50-fold selectivity over σ2, ensuring clean target engagement without confounding off-target effects. Validated in vivo to attenuate cocaine-induced convulsions, locomotor activity, and ethanol neurotoxicity. A premier tool for substance use disorder and neuropathic pain studies.

Molecular Formula C15H24Br2Cl2N2
Molecular Weight 463.08
CAS No. 138356-08-8; 138356-09-9
Cat. No. B2803416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBD-1008 dihydrobromide
CAS138356-08-8; 138356-09-9
Molecular FormulaC15H24Br2Cl2N2
Molecular Weight463.08
Structural Identifiers
SMILESCN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2.Br.Br
InChIInChI=1S/C15H22Cl2N2.2BrH/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13;;/h4-5,12H,2-3,6-11H2,1H3;2*1H
InChIKeyYTBUMHOSKIAYCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BD-1047 Dihydrobromide (CAS 138356-08-8): A Selective Sigma-1 Receptor Antagonist for Neuropharmacology Research


BD-1047 dihydrobromide (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide; CAS 138356-08-8) is a potent and selective functional antagonist of the sigma-1 (σ1) receptor [1]. It is widely utilized as a pharmacological tool to delineate sigma-1 receptor-mediated pathways in neuroscience and behavioral studies . The compound demonstrates high affinity for σ1 receptors (Ki = 0.9 nM) and >50-fold selectivity over σ2 receptors (Ki = 47 nM) . Additionally, it exhibits negligible affinity (>100-fold selectivity) for a broad panel of off-target receptors, including opiate, phencyclidine, muscarinic, dopamine, α1- and α2-adrenoceptors, and 5-HT1/2 receptors .

Critical Differentiation: Why BD-1047 Cannot Be Replaced by Other Sigma-1 Antagonists in Research


In sigma receptor pharmacology, the functional and selectivity profiles of antagonists vary significantly, making direct substitution scientifically invalid. BD-1047 possesses a unique combination of high σ1 affinity and functional antagonism that distinguishes it from analogs like BD-1063 and haloperidol [1]. While BD-1063 is also a σ1 antagonist, it has a 5-fold lower affinity for σ1 receptors (Ki = 4.43 nM vs. 0.9 nM) and weaker σ2 cross-reactivity . Haloperidol, a D2/σ antagonist, introduces confounding dopaminergic effects, whereas BD-1047 is >100-fold selective over dopamine receptors, ensuring cleaner target engagement . Furthermore, BD-1047 demonstrates reproducible in vivo functional antagonism—attenuating DTG-induced dystonia and hypothermia—confirming its utility as a tool for probing σ1-mediated behaviors [2].

Quantitative Evidence Guide: BD-1047 Differentiation from Sigma-1 Antagonist Analogs


Superior Sigma-1 Receptor Affinity and Selectivity vs. BD-1063

BD-1047 exhibits significantly higher affinity for the sigma-1 receptor compared to the structurally related antagonist BD-1063. In radioligand binding assays, BD-1047 displays a Ki of 0.9 nM for σ1, while BD-1063 has a Ki of 4.43 nM [1]. This nearly 5-fold difference in potency is critical for studies requiring maximal target engagement. Furthermore, BD-1047 retains moderate σ2 affinity (Ki = 47 nM), providing a >50-fold selectivity window, whereas BD-1063's σ2 affinity is considerably weaker .

Sigma-1 Receptor Binding Affinity Selectivity

Functional Antagonism of DTG-Induced Dystonia: In Vivo Efficacy

BD-1047 acts as a functional antagonist in vivo, dose-dependently attenuating dystonia induced by the high-affinity sigma agonist di-o-tolylguanidine (DTG) in rats [1]. When unilaterally microinjected into the red nucleus, BD-1047 shifted the dose-response curve for DTG-induced dystonia to the right, confirming receptor-mediated antagonism [2]. In contrast, BD-1063, while also effective, exhibited a different affinity profile for σ2 sites, suggesting that BD-1047's balanced σ1/σ2 interaction may be responsible for its distinct in vivo efficacy [1].

Dystonia In Vivo Pharmacology Sigma-1 Antagonism

Attenuation of Cocaine-Induced Neurotoxicity and Seizures

BD-1047 demonstrates robust protective effects against cocaine-induced toxicity, a key differentiator from sigma-1 agonists like PRE-084. In a murine model, pretreatment with BD-1047 significantly reduced cocaine-induced convulsions and lethality [1]. In HIV-1-infected macrophages exposed to cocaine, BD-1047 pretreatment reduced cathepsin B (CATB) secretion and neuronal apoptosis by upregulating proteins involved in mitochondrial protection and ER transport [2]. In contrast, the sigma-1 agonist PRE-084 failed to produce these protective effects, highlighting BD-1047's unique functional antagonism in this pathological context [3].

Cocaine Neurotoxicity Seizure Sigma-1 Antagonism

Differential Modulation of Neuropathic Pain: Phase-Dependent Efficacy

BD-1047 exhibits phase-specific efficacy in rodent models of neuropathic pain, blocking mechanical allodynia during the induction phase but not during the maintenance phase [1]. Intrathecal injection of BD-1047 (10 nmol) during the first three days post-CCI (chronic constriction injury) completely prevented the development of mechanical allodynia and blocked the increase in spinal NR1 (NMDA receptor subunit) expression [2]. This contrasts with sigma-1 agonists like PRE-084, which potentiate pain behaviors. The temporal specificity of BD-1047's action is a critical consideration for experimental design in pain research.

Neuropathic Pain Mechanical Allodynia NMDA Receptor

Superior Selectivity Over Off-Target Dopamine Receptors vs. Haloperidol

Unlike haloperidol, which is a potent D2 dopamine receptor antagonist (Ki ≈ 1 nM) with additional sigma-1 affinity, BD-1047 is >100-fold selective for sigma-1 over dopamine receptors [1]. In binding assays, BD-1047 displays negligible affinity for dopamine receptors (Ki > 10,000 nM) . This stark selectivity difference is crucial for isolating sigma-1-mediated effects from dopaminergic signaling. Haloperidol's mixed pharmacology confounds interpretation in behavioral and neurochemical studies, whereas BD-1047 provides a cleaner pharmacological tool for sigma-1 research.

Selectivity Dopamine Receptor Haloperidol

Optimal Applications of BD-1047 in Neuroscience and Pharmacology Research


Differentiating Sigma-1 from Sigma-2 Receptor Function

BD-1047's >50-fold selectivity for σ1 over σ2 makes it an ideal tool for dissecting the distinct roles of these two sigma receptor subtypes. Researchers can use BD-1047 in combination with σ2-selective ligands to assign specific cellular responses to σ1 activation. Its high σ1 affinity (Ki = 0.9 nM) ensures complete target blockade at low concentrations, minimizing confounding σ2 effects [1]. This application is supported by direct comparative binding data showing BD-1047's superior selectivity window compared to non-selective sigma ligands like haloperidol .

Investigating Sigma-1 Antagonism in Cocaine and Ethanol Addiction Models

Given its robust attenuation of cocaine-induced convulsions, lethality, and locomotor activity [1], BD-1047 is a premier candidate for studying sigma-1 receptor antagonism in substance use disorder research. Unlike sigma-1 agonists, BD-1047 reduces the reinforcing and neurotoxic effects of cocaine and ethanol . The compound's ability to block ethanol-induced conditioned place preference and neurotoxicity positions it as a critical probe for understanding sigma-1's role in addiction neurobiology [2].

Probing Sigma-1 Receptors in Neuropathic Pain Induction

BD-1047 is uniquely suited for studies examining the early induction phase of neuropathic pain. Its demonstrated ability to prevent mechanical allodynia when administered during the first three days post-nerve injury [1] provides a temporal window for investigating sigma-1-dependent signaling cascades that initiate pain chronicity. This phase-specific efficacy distinguishes it from other analgesics and guides experimental protocols for pain researchers .

Defining Sigma-1 Antagonism in NeuroHIV and Neuroinflammation

In the context of HIV-associated neurocognitive disorders (HAND) and cocaine abuse, BD-1047 serves as a validated tool to mitigate sigma-1-mediated neurotoxicity. Studies show that BD-1047 pretreatment reduces HIV-1 replication, CATB secretion, and neuronal apoptosis in macrophages exposed to cocaine [1]. This application is supported by quantitative proteomic data demonstrating upregulation of mitochondrial and ER-protective proteins, underscoring BD-1047's utility in neuroinflammatory disease models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for BD-1008 dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.